molecular formula C20H19NO4S B6210221 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)thietane-3-carboxylic acid CAS No. 1934867-46-5

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)thietane-3-carboxylic acid

Cat. No.: B6210221
CAS No.: 1934867-46-5
M. Wt: 369.4
InChI Key:
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Description

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)thietane-3-carboxylic acid is a complex organic compound with a unique structure that includes a thietane ring, a fluorenyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)thietane-3-carboxylic acid typically involves multiple steps, starting with the preparation of the thietane ring One common method involves the cyclization of a suitable precursor under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)thietane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)thietane-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases or as a drug delivery agent.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)thietane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)thietane-2-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.

    3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)thiolane-3-carboxylic acid: Contains a thiolane ring instead of a thietane ring.

Uniqueness

The uniqueness of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)thietane-3-carboxylic acid lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1934867-46-5

Molecular Formula

C20H19NO4S

Molecular Weight

369.4

Purity

95

Origin of Product

United States

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